3-Aminosalicylic acid
Overview
Description
3-Aminosalicylic acid is a derivative of salicylic acid . It is a potential impurity in commercial preparations of 5-aminosalicylic acid . It can protect against apoptosis and reverse reductions in mitochondrial complex I activity and increases in reactive oxygen species (ROS) production induced by manganese in SK-N-MC cells when used at a concentration of 1 µM .
Synthesis Analysis
3-Aminosalicylic acid is a building block that can be used to synthesize antimycin A 3 . It can also be used to synthesize 2-alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones by reacting with 3-formylchromones .Molecular Structure Analysis
The molecular formula of 3-Aminosalicylic acid is C7H7NO3 . Its molecular weight is 153.1354 .Chemical Reactions Analysis
3-Aminosalicylic acid is suitable for solution phase peptide synthesis .Physical And Chemical Properties Analysis
3-Aminosalicylic acid has a molecular weight of 153.14 . It is a powder or crystal in form . Its melting point is 240 °C (dec.) (lit.) .Scientific Research Applications
Pharmaceutical Research : 4-Aminosalicylic acid (PAS) is studied for its potential in antituberculosis drugs, focusing on salt and cocrystal formation in molecules with multiple hydrogen-bonding functionalities (Cherukuvada et al., 2013).
Inflammatory Diseases : Aminosalicylic acid conjugates of EDTA have shown promise as metal chelating anti-oxidants, potentially beneficial against inflammatory bowel diseases and possessing anti-cancer properties (Bailey et al., 2007).
Antioxidant Properties : Aminosalicylic acids, particularly the 4- and 5-amino derivatives, act as scavengers of singlet molecular oxygen, providing antioxidative protection, which is crucial for potential photo-oxidizable biological targets (Yppolito et al., 2002).
Treatment of Chronic Inflammatory Bowel Diseases : The radical scavenging ability of 5-Aminosalicylic acid is key to its therapeutic efficacy for chronic inflammatory bowel diseases (Fischer & Klotz, 1994).
Dosage Studies for Ulcerative Colitis : A study determined that the optimal dose of 5-aminosalicylic acid for active ulcerative colitis is 1.0 g three times daily (Kruis et al., 2003).
Chemical Derivatives for Therapeutics : New fatty acid derivatives of 5-aminosalicylic acid have been synthesized, showing moderate to significant improvements in bioactivity and greater binding affinities compared to the parent drug, indicating potential therapeutic applications (Yousefi et al., 2015).
Solubility Research : The solubility of 3-aminosalicylic acid in ethanol-water mixtures has been studied, providing essential information for its separation and purification (Moradi et al., 2020).
Chronic Enteritis Treatment : 5-Aminosalicylic acid has been found to be a significant and reliable treatment for chronic enteritis, showing better efficiency and lower incidence of adverse reactions compared to placebo (Xiaowan, 2013).
Bacteriostasis and Fluorescence Applications : 3-Formylsalicylic acid Schiff base derivatives show potential in antibacterial, bacteriostasis drug, and fluorescent fields, suggesting further development possibilities in fluorescence and magnetic material fields (Xiao-yan, 2012).
Analytical Chemistry : A high-performance liquid chromatographic method has been developed for the simultaneous determination of 5-aminosalicylic acid and related compounds in human endoscopic intestinal biopsy samples, suitable for pharmacological and clinical studies (Palumbo et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMRVWUTCYCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862215 | |
Record name | 3-Amino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Aminosalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Aminosalicylic acid | |
CAS RN |
570-23-0 | |
Record name | 3-Aminosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Amino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7T1GM9RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Aminosalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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